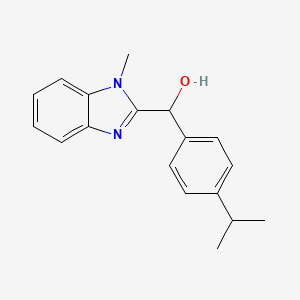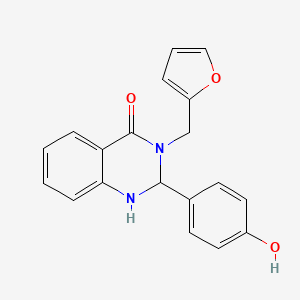
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as FHQ, is a small molecule compound that belongs to the quinazolinone class of compounds. FHQ has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is thought to involve the inhibition of various signaling pathways. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in tissue damage and improve overall health. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which can lead to the suppression of tumor growth.
実験室実験の利点と制限
One advantage of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its relatively simple synthesis method, which makes it cost-effective and accessible for researchers. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have anticancer properties, and further research could explore its potential as a chemotherapeutic agent. Finally, research could focus on developing more soluble derivatives of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone to improve its in vivo efficacy.
合成法
The synthesis of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzophenone with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then reduced with sodium borohydride to yield 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. This method has been reported to have a yield of 65-70% and is relatively simple and cost-effective.
科学的研究の応用
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-14-9-7-13(8-10-14)18-20-17-6-2-1-5-16(17)19(23)21(18)12-15-4-3-11-24-15/h1-11,18,20,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZNGPMUWLSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4965654.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4965664.png)
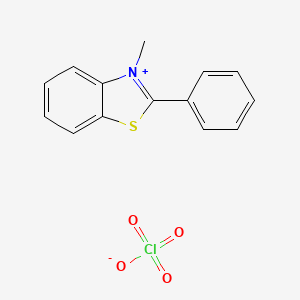
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B4965679.png)
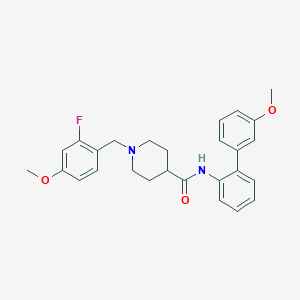
![ethyl 4-[(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4965698.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4965702.png)
![methyl {2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B4965706.png)
![3-{[(3-bromophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4965709.png)

![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4965727.png)
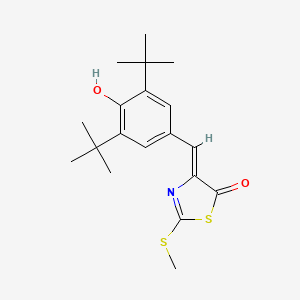
![2-(benzylthio)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4965732.png)
